molecular formula C8H6ClNS B1345658 6-Chloro-2-methylbenzo[d]thiazole CAS No. 4146-24-1

6-Chloro-2-methylbenzo[d]thiazole

Cat. No.: B1345658
CAS No.: 4146-24-1
M. Wt: 183.66 g/mol
InChI Key: DGMXMWBHUAEUQK-UHFFFAOYSA-N
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Description

Historical Context and Evolution of Benzothiazole (B30560) Research

The journey of benzothiazole research began with its initial synthesis and characterization, which laid the groundwork for future explorations. Over the decades, the focus has shifted from fundamental understanding of its properties to its practical applications. Initially, benzothiazoles found use in the rubber industry as vulcanization accelerators and in the formulation of dyes. taylorandfrancis.com However, the discovery of the biological activities of benzothiazole derivatives marked a significant turning point, propelling the scaffold into the realm of medicinal chemistry. tandfonline.comfrontiersin.org The evolution of synthetic methodologies has also been a critical driver, with the development of more efficient and greener routes to access a diverse range of benzothiazole derivatives. mdpi.comnih.gov

Significance of Benzothiazole Scaffold in Chemical Biology and Medicinal Chemistry

The benzothiazole scaffold is of paramount importance in chemical biology and medicinal chemistry due to its ability to interact with a wide range of biological targets. mdpi.com This interaction is attributed to the presence of nitrogen and sulfur heteroatoms, which can participate in various non-covalent interactions such as hydrogen bonding. mdpi.com The planar nature of the benzothiazole ring system also contributes to its binding affinity with biological macromolecules. jchemrev.com Consequently, benzothiazole derivatives have been investigated for a multitude of therapeutic applications, including as anticancer, antimicrobial, anti-inflammatory, and neuroprotective agents. benthamscience.comnih.govmdpi.com

Classification and Structural Diversity of Benzothiazole Derivatives

The structural diversity of benzothiazole derivatives is vast, arising from the possibility of substitution at various positions on the bicyclic ring system. pharmacyjournal.in The most common points of diversification are the 2-, 5-, and 6-positions of the benzothiazole core. benthamscience.com Substituents at the 2-position, in particular, have been shown to significantly influence the biological activity of the resulting compounds. tandfonline.com Derivatives can be broadly classified based on the nature of the substituent at the 2-position, such as 2-amino, 2-mercapto, and 2-aryl benzothiazoles. mdpi.comnih.gov Further structural complexity can be introduced by incorporating other heterocyclic rings onto the benzothiazole scaffold, leading to the creation of hybrid molecules with potentially enhanced biological activities. nih.gov

Overview of Research Trends in Halogenated Benzothiazoles

Halogenated benzothiazoles represent a significant area of research within the broader field of benzothiazole chemistry. The introduction of halogen atoms, such as chlorine, fluorine, and bromine, into the benzothiazole scaffold can profoundly impact the physicochemical and biological properties of the molecule. mdpi.com Halogenation can enhance lipophilicity, which may improve membrane permeability and bioavailability. mdpi.com Furthermore, halogens can participate in halogen bonding, a non-covalent interaction that can contribute to the binding affinity of a molecule to its biological target. rsc.org Current research trends focus on the synthesis of selectively halogenated benzothiazoles and the evaluation of their potential as therapeutic agents, particularly in the areas of oncology and infectious diseases. mdpi.comtandfonline.com For instance, the presence of a chloro group at the 6-position has been a feature in several biologically active benzothiazole derivatives. pharmacyjournal.innih.gov

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-chloro-2-methyl-1,3-benzothiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6ClNS/c1-5-10-7-3-2-6(9)4-8(7)11-5/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGMXMWBHUAEUQK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(S1)C=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6ClNS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50194362
Record name Benzothiazole, 6-chloro-2-methyl-
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Molecular Weight

183.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4146-24-1
Record name 6-Chloro-2-methylbenzothiazole
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzothiazole, 6-chloro-2-methyl-
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzothiazole, 6-chloro-2-methyl-
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Synthesis and Synthetic Methodologies of 6 Chloro 2 Methylbenzo D Thiazole and Its Analogs

Established Synthetic Pathways for 6-Chloro-2-methylbenzo[d]thiazole

The construction of the this compound core is primarily achieved through the cyclization of appropriately substituted precursors. The most prevalent method involves the reaction of 4-chloro-2-aminothiophenol with an acetylating agent.

A key established pathway is the cyclocondensation reaction of 4-chloro-2-aminothiophenol with acetic anhydride. This method provides a direct and efficient route to the target molecule. The reaction proceeds through the initial acylation of the amino group of the thiophenol, followed by an intramolecular cyclization and dehydration to form the thiazole (B1198619) ring.

Starting MaterialReagentProductReference
4-chloro-2-aminothiophenolAcetic anhydrideThis compoundGeneral knowledge

Cyclization Reactions in Benzothiazole (B30560) Synthesis

Cyclization reactions are fundamental to the synthesis of the benzothiazole framework. The Jacobsen synthesis and its variations are classical examples, typically involving the oxidative cyclization of N-arylthioamides. For this compound, this would conceptually involve the cyclization of N-(4-chlorophenyl)thioacetamide.

Another prominent cyclization strategy is the reaction of 2-aminothiophenols with various carbonyl compounds, a reaction that is central to many benzothiazole syntheses. The versatility of this approach allows for the introduction of a wide range of substituents at the 2-position of the benzothiazole ring.

Multi-component Reactions in Benzothiazole Synthesis

Multi-component reactions (MCRs) offer an efficient and atom-economical approach to complex molecules in a single synthetic operation. While specific MCRs yielding this compound are not extensively documented, the general principles of MCRs in benzothiazole synthesis can be applied. For instance, a one-pot reaction involving 4-chloro-2-aminothiophenol, an aldehyde, and a source of the methyl group could theoretically be devised. The development of such MCRs is an active area of research aimed at streamlining the synthesis of substituted benzothiazoles. One-pot multicomponent synthesis of 2-substituted benzothiazole derivatives has been achieved using catalysts like [CholineCl][Imidazole]2 under solvent-free conditions researchgate.net.

Green Chemistry Approaches to Benzothiazole Synthesis

In recent years, the principles of green chemistry have been increasingly applied to the synthesis of benzothiazoles to minimize environmental impact. These approaches focus on the use of safer solvents, reusable catalysts, and energy-efficient reaction conditions.

Microwave-assisted synthesis has emerged as a powerful tool in this regard, often leading to significantly reduced reaction times and improved yields. The synthesis of benzothiazole derivatives has been successfully achieved using microwave irradiation, which can accelerate the cyclization process scielo.brresearchgate.net. Ultrasound-assisted synthesis is another green technique that has been employed for the synthesis of thiazole derivatives, offering mild reaction conditions and high yields nih.govnih.gov. The use of water as a solvent and the application of recyclable catalysts are also key aspects of green benzothiazole synthesis nih.gov.

Green Chemistry ApproachKey FeaturesRelevance to this compound
Microwave-assisted synthesisReduced reaction times, improved yieldsPotential for rapid and efficient synthesis from 4-chloro-2-aminothiophenol and an acetyl source scielo.brresearchgate.net.
Ultrasound-assisted synthesisMild conditions, high efficiencyApplicable for the cyclization step in the synthesis of the target compound nih.govnih.gov.
Use of green solvents/catalystsReduced environmental impact, reusabilityWater or other benign solvents can be explored for the synthesis nih.gov.

Functionalization and Derivatization Strategies at the Benzothiazole Core

The this compound molecule offers several sites for further chemical modification, allowing for the generation of a diverse library of derivatives. The primary sites for functionalization are the benzene ring and the methyl group at the 2-position.

Substituent Effects on Reaction Pathways

The electronic properties of the chloro and methyl substituents on the benzothiazole ring play a crucial role in directing further chemical transformations. The chlorine atom at the 6-position is an electron-withdrawing group, which deactivates the benzene ring towards electrophilic aromatic substitution. However, it is an ortho-, para-director, meaning that incoming electrophiles will preferentially add to the positions ortho and para to the chlorine atom (positions 5 and 7).

The methyl group at the 2-position is weakly activating. The hydrogen atoms of the methyl group are acidic and can be removed by a strong base, allowing for functionalization at this position.

Regioselective Synthesis of Chloro-Benzothiazole Derivatives

Achieving regioselectivity in the functionalization of the benzothiazole core is of paramount importance for the synthesis of specific isomers.

Functionalization of the Benzene Ring: Electrophilic substitution reactions, such as nitration or halogenation, on the this compound ring are expected to occur primarily at the 5- and 7-positions, directed by the chlorine atom. The precise regioselectivity will depend on the specific reaction conditions and the nature of the electrophile.

Functionalization at the 2-Methyl Group: The methyl group at the 2-position can be functionalized through various reactions. For instance, it can undergo condensation with aldehydes to form styryl derivatives. Halogenation of the methyl group can also be achieved, providing a handle for further nucleophilic substitution reactions.

Starting from 6-chloro-1,3-benzothiazole-2-thiol, a variety of derivatives can be synthesized through reactions at the thiol group, including the formation of Schiff bases and subsequent cyclization to yield β-lactams . This highlights the potential for derivatization at the 2-position by first converting the methyl group to a more reactive functional group.

Synthesis of Hydrazine (B178648) Analogs and Schiff Bases

The synthesis of hydrazine analogs of the 6-chlorobenzothiazole scaffold, particularly 2-hydrazinyl-6-chlorobenzo[d]thiazole, serves as a critical step for the further development of more complex derivatives, including Schiff bases. These compounds are typically synthesized from the corresponding 2-amino-6-chlorobenzothiazole.

The general approach involves the reaction of 2-amino-6-chlorobenzothiazole with hydrazine hydrate. This reaction is often carried out in a high-boiling point solvent such as ethylene glycol and may be catalyzed by the addition of an acid like concentrated hydrochloric acid. The mixture is refluxed for several hours to facilitate the conversion to the 2-hydrazinyl derivative.

Once the hydrazine analog is obtained, it can be readily converted into a variety of Schiff bases through condensation reactions with different aldehydes or ketones. This reaction is typically performed in a solvent like absolute ethanol, often with a few drops of a catalyst such as glacial acetic acid or piperidine (B6355638), and heated under reflux. The resulting Schiff bases, also known as azomethines, are characterized by the -C=N- imine functional group and are of significant interest due to their wide range of biological activities.

For example, Schiff bases have been synthesized by refluxing 2-amino-6-chlorobenzothiazole with o-vanillin in absolute ethanol with a drop of piperidine for three hours. nih.gov This straightforward method yields the corresponding o-Vanilidine-2-amino-6-chloro benzothiazole. Similarly, other studies have reported the synthesis of Schiff bases from 2-aminobenzothiazole (B30445) derivatives and various substituted acetophenones.

Table 1: Synthesis of Hydrazine Analogs and Schiff Bases
Starting MaterialReagentsProduct TypeGeneral Conditions
2-Amino-6-chlorobenzothiazoleHydrazine hydrate, conc. HCl, Ethylene glycolHydrazine AnalogReflux for 3-4 hours
2-Hydrazinyl-6-chlorobenzothiazoleAromatic/Aliphatic Aldehydes or Ketones, Glacial acetic acid, EthanolSchiff BaseReflux for 3-8 hours
2-Amino-6-chlorobenzothiazoleo-Vanillin, Piperidine, EthanolSchiff BaseReflux for 3 hours nih.gov

Advanced Synthetic Techniques and Innovations

Recent advancements in synthetic chemistry have led to the development of more efficient, environmentally friendly, and innovative methods for the synthesis of benzothiazole compounds. These techniques often offer significant advantages over traditional methods, such as reduced reaction times, higher yields, and milder reaction conditions.

Microwave-assisted synthesis has emerged as a powerful tool in organic chemistry for the rapid and efficient synthesis of a wide variety of heterocyclic compounds, including benzothiazoles. nih.gov This technique utilizes microwave irradiation to heat the reaction mixture directly and uniformly, which can lead to a dramatic reduction in reaction times, often from hours to minutes, and an increase in product yields. oiccpress.com

The synthesis of 2-aryl-benzothiazoles, for instance, has been achieved through the condensation of 2-aminothiophenol and various aryl aldehydes under microwave irradiation. oiccpress.com In some cases, a biocatalyst like Acacia concinna has been used in conjunction with microwave heating, providing a greener and more efficient synthetic route. oiccpress.com The use of microwave irradiation in the presence of 1-butyl-3-methylimidazolium and inorganic anions has been reported to yield fluorinated benzothiazolo[2,3-b]quinazoline-2H-ones from 2-amino-6-chloro-benzothiazole. rsc.org

Table 2: Comparison of Conventional vs. Microwave-Assisted Synthesis
ParameterConventional HeatingMicrowave-Assisted Synthesis
Reaction TimeHours to daysMinutes
Energy ConsumptionHigherLower
Product YieldOften moderateGenerally higher oiccpress.com
Solvent UseOften requires high-boiling point solventsCan be performed in greener solvents or solvent-free oiccpress.com

To address the environmental and economic concerns associated with transition-metal catalysts, there has been a growing interest in developing metal-free catalytic systems for the synthesis of benzothiazoles. These methods often rely on the use of readily available and less toxic reagents.

One notable metal-free approach involves the use of iodine as a catalyst. A highly efficient and sustainable synthesis of 2-aminobenzothiazoles has been developed through the cascade reaction of isothiocyanatobenzenes with primary or secondary amines, using iodine as a catalyst and molecular oxygen as the oxidant. tandfonline.com This method is advantageous as it avoids the need for ortho-halo-substituted precursors and hazardous oxidants, with water being the only byproduct. tandfonline.com

Another metal-free strategy involves the aminyl radical addition to aryl isothiocyanates. This method utilizes formamides as the amino source in the presence of n-Bu4NI and TBHP, initiating a decarbonylative aminyl radical formation, followed by addition to the isothiocyanate and cyclization. This approach allows for the synthesis of various 2-aminobenzothiazoles under mild, metal-free conditions.

Chemo-enzymatic synthesis represents a green and sustainable approach to chemical manufacturing, leveraging the high selectivity and efficiency of enzymes. In the context of benzothiazole synthesis, biocatalysts are being explored to facilitate key reaction steps under mild conditions.

Laccase, a copper-containing oxidoreductase enzyme, has been successfully employed in the synthesis of 2-arylbenzothiazoles. nih.gov The synthesis is achieved by reacting 2-aminothiophenol with various benzaldehyde derivatives, catalyzed by commercial laccases at room temperature in the presence of atmospheric oxygen. nih.gov This biocatalytic approach offers an environmentally friendly alternative to traditional chemical oxidants. Laccase has also been used in a cooperative catalytic system with DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone) for the aerobic oxidative synthesis of benzothiazoles in aqueous media.

In addition to isolated enzymes, natural catalysts have also been utilized. The pod of Acacia concinna has been reported as an effective biocatalyst for the synthesis of 2-arylbenzothiazoles from 2-aminothiophenol and diverse aryl aldehydes, particularly under microwave irradiation. oiccpress.com This method combines the benefits of biocatalysis and microwave assistance to provide a rapid, high-yielding, and eco-friendly synthetic protocol. oiccpress.com

Table 3: Compound Names Mentioned in the Article
Compound Name
This compound
2-Amino-6-chlorobenzothiazole
Hydrazine hydrate
Ethylene glycol
2-Hydrazinyl-6-chlorobenzo[d]thiazole
o-Vanillin
o-Vanilidine-2-amino-6-chloro benzothiazole
1-Butyl-3-methylimidazolium
n-Bu4NI (Tetrabutylammonium iodide)
TBHP (tert-Butyl hydroperoxide)
DDQ (2,3-Dichloro-5,6-dicyano-1,4-benzoquinone)

Structure Activity Relationship Sar Studies of 6 Chloro 2 Methylbenzo D Thiazole Derivatives

Impact of Halogenation on Biological Activity

The introduction of halogen atoms, particularly chlorine, onto the benzothiazole (B30560) ring has been a widely explored strategy to enhance biological activity. Quantitative Structure-Activity Relationship (QSAR) studies have consistently supported the notion that halogenation of the benzothiazole core can lead to increased cytotoxicity and other biological effects. mdpi.com For instance, the presence of a chlorine atom at the 6-position, as seen in 6-Chloro-2-methylbenzo[d]thiazole, is often associated with improved potency.

Research has shown that halogenation can influence several key properties of a molecule, including its lipophilicity, electronic character, and ability to form halogen bonds, all of which can impact binding affinity to biological targets. mdpi.com Studies on various benzothiazole derivatives have demonstrated that the position of the halogen is critical. For example, in a series of benzothiazole–pyrazole (B372694) hybrids, dual-fluorinated C-5/C-6 analogues exhibited high potency against cancer cell lines, with IC₅₀ values of 0.23 µM. mdpi.com This suggests that the electronic interplay between substituents at adjacent positions can optimize the biological activity.

The following table summarizes the impact of halogenation on the biological activity of selected benzothiazole derivatives based on various studies.

Compound/Derivative ClassHalogen PositionObserved Biological EffectReference
5-Halogenated Benzothiazoles5-positionSuperior cytotoxic activity in HuT78 cells (IC₅₀: 3–10 µM) mdpi.com
6-Chloro Benzothiazoles6-positionEnhanced cytotoxicity mdpi.com
5-Fluoro Benzothiazole Variants5-positionModerate potency (IC₅₀ = 1.3 µM) mdpi.com
Dual-fluorinated C-5/C-6 Analogues5 and 6-positionsRestored high potency (IC₅₀ = 0.23 µM) mdpi.com
2-(2-(4-aryloxybenzylidene) hydrazinyl)benzothiazole-Halogen substituents improved anti-TB activity jchemrev.com

Role of Methyl Substituent in Modulating Efficacy

The methyl group at the 2-position of the benzothiazole ring also plays a significant role in modulating the biological efficacy of its derivatives. While in some instances, methyl substitution has been reported to reduce biological potential, in other contexts, it can be crucial for activity. jchemrev.com For example, in a series of spiro[benzothiazole-indol] conjugates, a methyl substitution resulted in the most effective antioxidant activity. jchemrev.com

The table below illustrates the varied impact of methyl substitution on the biological activity of benzothiazole derivatives.

Compound/Derivative ClassMethyl PositionObserved Biological EffectReference
6-methylbenzo[d]thiazol-2-yl hydrazine (B178648) analogues6-positionAntifungal activity benthamscience.com
Spiro[benzothiazole-indol] conjugates-Methyl substitution resulted in the most effective antioxidant activity jchemrev.com
6-position on the benzothiazole ring6-positionReduced anti-TB activity when substituted with methyl, methoxy, or nitro groups jchemrev.com

Substituent Variation at the 2-Position and its Biological Implications

The 2-position of the benzothiazole ring is a common site for chemical modification to explore new therapeutic activities. benthamscience.com The introduction of various substituents at this position can lead to a diverse range of biological responses, including antimicrobial, anticancer, and plant growth regulatory activities. agriculturejournals.czresearchgate.net

The following table presents examples of how substituent variation at the 2-position of benzothiazole derivatives affects their biological activity.

Substituent at 2-PositionResulting Derivative ClassObserved Biological ActivityReference
Substituted phenyl groups2-PhenylbenzothiazolesAnticancer activity against MCF-7 breast cancer cell line tandfonline.com
Hydrazone linkages2-HydrazinylbenzothiazolesAntioxidant properties jchemrev.com
Thiol group2-MercaptobenzothiazolesAntibacterial and antifungal activity pharmacyjournal.in
Amino group2-AminobenzothiazolesAnticancer activity pharmacyjournal.in

Conformational Analysis and its Correlation with Activity

For this compound derivatives, the orientation of the methyl group at the 2-position and any modifications to it can significantly impact the molecule's ability to fit into a specific binding site. The chlorine atom at the 6-position can also influence the electronic distribution and conformation of the entire molecule. Computational studies can predict the preferred conformations, electronic properties such as HOMO-LUMO energy gaps, and reactivity descriptors, which can then be correlated with the observed biological activities. mdpi.comresearchgate.net For example, a lower HOMO-LUMO energy gap is often associated with higher chemical reactivity and potentially greater biological activity. mdpi.comresearchgate.net

The correlation between conformational parameters and biological activity is a key aspect of rational drug design, allowing for the prediction of the biological potential of novel derivatives before their synthesis.

Biological and Pharmacological Investigations of 6 Chloro 2 Methylbenzo D Thiazole

Antimicrobial Research

The core structure of 6-Chloro-2-methylbenzo[d]thiazole has served as a scaffold for the development of numerous derivatives with a wide range of antimicrobial properties. These compounds have been systematically evaluated for their ability to inhibit the growth of and combat infections caused by various microorganisms.

Antibacterial Activity of this compound Derivatives

Derivatives of this compound have demonstrated notable antibacterial activity against both Gram-positive and Gram-negative bacteria. For instance, a series of novel 1,2,4-triazolo-[3,4-b]-1,3,4-thiadiazole and 1,3,4-oxadiazole (B1194373) derivatives synthesized from N-(6-chlorobenzo[d]thiazol-2-yl) hydrazine (B178648) carboxamide showed moderate to good inhibition against a panel of bacteria. nih.gov The triazolo-thiadiazole derivatives were generally found to be more active than their 1,3,4-oxadiazole counterparts. nih.gov

In another study, the replacement of a 6-OCF3 substituent with a 6-Cl substituent in the benzothiazole (B30560) moiety led to a significant improvement in antibacterial activity against Staphylococcus aureus, MRSA, and a resistant strain of Escherichia coli by 2.5-fold. nih.gov The activity against Listeria monocytogenes and Salmonella typhimurium was enhanced by 4 to 5-fold. nih.gov

The minimum inhibitory concentration (MIC) is a key measure of antibacterial efficacy. The following table summarizes the MIC values for selected this compound derivatives against various bacterial strains.

Derivative TypeBacterial StrainMIC (µg/mL)Reference
Triazolo-thiadiazole/OxadiazoleStaphylococcus aureus12.5-100 nih.gov
Triazolo-thiadiazole/OxadiazoleEscherichia coli12.5-100 nih.gov
Triazolo-thiadiazole/OxadiazolePseudomonas aeruginosa12.5-100 nih.gov
Triazolo-thiadiazole/OxadiazoleKlebsiella pneumoniae12.5-100 nih.gov
ThiazolidinoneStaphylococcus aureus- nih.gov
ThiazolidinoneEscherichia coli (resistant)- nih.gov
ThiazolidinoneListeria monocytogenes- nih.gov
ThiazolidinoneSalmonella typhimurium- nih.gov

Antifungal Activity of this compound Derivatives

The antifungal potential of this compound derivatives has also been a subject of investigation. The aforementioned series of 1,2,4-triazolo-[3,4-b]-1,3,4-thiadiazole and 1,3,4-oxadiazole derivatives were tested against a range of fungi, demonstrating moderate to good inhibitory activity at concentrations between 12.5-100 µg/mL. nih.gov The triazolo-thiadiazole derivatives again showed superior activity over the 1,3,4-oxadiazole derivatives against all tested fungal strains. nih.gov

Research into novel benzothiazole-based 4-thiazolidinones also revealed potent antifungal activity, particularly against Candida albicans. nih.gov Some of these compounds exhibited MIC values ranging from 15.6 to 125 µg/mL. nih.gov

The table below presents the antifungal activity of selected derivatives.

Derivative TypeFungal StrainMIC (µg/mL)Reference
Triazolo-thiadiazole/OxadiazoleCandida albicans12.5-100 nih.gov
Triazolo-thiadiazole/OxadiazoleAspergillus niger12.5-100 nih.gov
Triazolo-thiadiazole/OxadiazoleAspergillus flavus12.5-100 nih.gov
Triazolo-thiadiazole/OxadiazoleMonascus purpureus12.5-100 nih.gov
Triazolo-thiadiazole/OxadiazolePenicillium citrinum12.5-100 nih.gov
4-ThiazolidinoneCandida albicans15.6-125 nih.gov

Antibiofilm Properties

Bacterial biofilms present a significant challenge in treating infections due to their increased resistance to antibiotics. Research has shown that some benzothiazole derivatives possess anti-biofilm activity. nih.govresearchgate.net For instance, certain 2-aminobenzothiazole (B30445) scaffolds have been found to exhibit micromolar anti-biofilm activity against Pseudomonas aeruginosa biofilms. nih.gov

A study on new benzothiazole hybrids, specifically those incorporating a 2-imino-thiazolidin-4-one structure, demonstrated notable antibacterial and antifungal activities, and the most active of these compounds were further screened for their antibiofilm properties against pathogenic Candida isolates. researchgate.netjocpr.com These derivatives showed promising results in inhibiting biofilm formation, which was monitored using a crystal violet assay. researchgate.netjocpr.com

Anthelmintic and Insecticidal Activities

Beyond their antimicrobial effects, derivatives of this compound have been explored for their potential to combat parasitic worms and insects.

Evaluation against Parasitic Species

A series of (E)-1-((1-(6-chlorobenzo[d]thiazol-2-yl)-3-phenyl-1H-pyrazol-4-yl)methylene)-2-(6-substituted benzo[d]thiazol-2-yl)hydrazine derivatives were synthesized and evaluated for their anthelmintic activity. jocpr.com The study utilized two species of earthworms, Eudrilus eugeniae and Megascolex konkanensis, as model organisms. jocpr.com

The results indicated that all the synthesized compounds exhibited good anthelmintic activity when compared to the standard drug, mebendazole. jocpr.com The presence of chloro and fluoro substituents on the benzothiazole moiety was found to contribute to the potent activity. jocpr.com

Larvicidal and Repellent Properties

The same series of (E)-1-((1-(6-chlorobenzo[d]thiazol-2-yl)-3-phenyl-1H-pyrazol-4-yl)methylene)-2-(6-substituted benzo[d]thiazol-2-yl)hydrazine derivatives were also screened for their insecticidal activity against termites (Coptotermes formosanus). jocpr.com All the tested compounds showed significant insecticidal effects. jocpr.com

Notably, two compounds in the series demonstrated superior activity compared to the standard drug, chlorpyrifos. This enhanced activity was attributed to the presence of chloro and fluoro functional groups on the benzothiazole moiety. jocpr.com While this study focused on termiticidal activity, the findings suggest a broader potential for these derivatives as insect control agents, which could encompass larvicidal and repellent properties. However, specific studies focusing on the larvicidal effects against common vectors like mosquitos or the repellent properties of these specific this compound derivatives are not extensively documented in the reviewed literature.

Anti-Cancer Research

Benzothiazole derivatives are recognized for their potential as anti-cancer agents, acting through various mechanisms to inhibit cancer cell growth. nih.govnih.gov Research into this area has explored the cytotoxicity of these compounds against numerous cancer cell lines and investigated their mechanisms of action, including enzyme inhibition. nih.govnih.gov

Cytotoxicity Studies of Benzothiazole Derivatives

The cytotoxic effects of benzothiazole derivatives have been evaluated against a range of human cancer cell lines. For instance, fluorinated 2-aryl benzothiazoles have demonstrated notable anti-tumor activities. nih.gov Specifically, derivatives with hydroxyl groups on the phenyl ring exhibited significant potency against the MCF-7 human breast adenocarcinoma cell line. nih.gov

In other studies, a dichlorophenyl-containing chlorobenzothiazole derivative displayed broad-spectrum anti-cancer activity across nine different cancer cell lines, with particularly high efficacy against non-small cell lung cancer. nih.gov The presence of three chlorine atoms was suggested to be a key factor in its high activity. nih.gov Similarly, oxothiazolidine-based benzothiazole derivatives have shown effective anti-cancer activity against the HeLa cell line. nih.gov

Furthermore, the introduction of a pyrazole (B372694) moiety to the benzothiazole scaffold has been found to significantly enhance antitumor activity in screenings against sixty tumor cell lines. nih.gov Another study synthesized a series of 6-(2-aminobenzo[d]thiazol-5-yl) quinazolin-4(3H)-one derivatives and found that most of the compounds inhibited A549 lung cancer cells, with one compound showing an IC50 value of 0.44 μM. nih.gov

The following table summarizes the cytotoxic activity of various benzothiazole derivatives against different cancer cell lines:

Derivative TypeCancer Cell Line(s)Key Findings
Fluorinated 2-aryl benzothiazolesMCF-7 (human breast adenocarcinoma)Hydroxyl substitutions on the phenyl ring led to high potency. nih.gov
Dichlorophenyl-containing chlorobenzothiazole9 different cancer cell lines (including non-small cell lung cancer)The presence of three chlorine atoms contributed to high activity. nih.gov
Oxothiazolidine-based benzothiazoleHeLa (human cervical cancer)Demonstrated effective anticancer activity. nih.gov
Pyrazole-based benzothiazole60 tumor cell linesThe pyrazole moiety significantly enhanced antitumor activity. nih.gov
6-(2-aminobenzo[d]thiazol-5-yl) quinazolin-4(3H)-oneA549 (lung cancer)One derivative showed an IC50 of 0.44 μM. nih.gov

Mechanisms of Antitumor Action (e.g., Enzyme Inhibition)

The anti-cancer effects of benzothiazole derivatives are often attributed to their ability to inhibit specific enzymes that are crucial for cancer cell survival and proliferation. One of the key mechanisms is the inhibition of carbonic anhydrases (CAs), particularly those associated with tumors. nih.gov This inhibition can lead to the development of agents effective against hypoxic tumors. nih.gov

Another significant target is the epidermal growth factor receptor tyrosine kinase (EGFR-TK), which is involved in cancer-related signal transduction pathways. Certain benzothiazole derivatives have been shown to inhibit EGFR-TK activity.

Research has also indicated that some benzothiazole derivatives can induce apoptosis (programmed cell death) and cause cell cycle arrest in cancer cells. nih.gov For example, a potent 6-(2-aminobenzo[d]thiazol-5-yl) quinazolin-4(3H)-one derivative was found to induce G1 phase arrest, disrupt the mitochondrial membrane potential, and promote apoptosis by inhibiting the ALK/PI3K/AKT signaling pathway. nih.gov

Furthermore, the induction of cytochrome P450 CYP1A1 is a critical event that determines the antitumor specificity of some benzothiazole series. nih.gov For example, 2-(4-amino-3-methylphenyl)-5-fluorobenzothiazole, a potent broad-spectrum agent, was found to induce this enzyme. nih.gov

Anti-Tubercular Activity

Tuberculosis (TB) remains a significant global health threat, necessitating the development of new and effective treatments. rsc.org Benzothiazole derivatives have emerged as a promising class of compounds with potent anti-tubercular activity. nih.govresearchgate.net

Inhibition of Mycobacterium tuberculosis Strains

Benzothiazoles have been identified as a novel anti-mycobacterial series through whole-cell-based screening campaigns. nih.govresearchgate.net They exert their bactericidal activity against Mycobacterium tuberculosis (Mtb) by potently inhibiting decaprenylphosphoryl-β-d-ribose 2'-oxidase (DprE1), a key enzyme in the synthesis of arabinogalactan, an essential component of the mycobacterial cell wall. nih.govresearchgate.net

Studies have evaluated the anti-mycobacterial activities of various benzothiazole derivatives by determining their minimum inhibitory concentration (MIC) against M. tuberculosis strains H37Ra and H37Rv. nih.govcurehunter.com For instance, a series of 2-mercaptobenzothiazoles were synthesized and evaluated for their anti-tubercular potential as inhibitors of Mtb type II NADH dehydrogenase (NDH-2). nih.govrsc.org Among these, a derivative with a 6-fluoro group showed better anti-TB activity compared to those with 6-chloro or 6-bromo groups. nih.gov

The following table presents the anti-tubercular activity of selected benzothiazole derivatives:

Derivative TypeM. tuberculosis Strain(s)Key Findings
2-mercaptobenzothiazole (B37678) with a 6-fluoro groupH37RvExhibited better anti-TB activity (MIC = 4–16 μg/ml) compared to 6-chloro (MIC = 16–64 μg/ml) and 6-bromo (MIC = 32–128 μg/ml) derivatives. nih.gov
N-Alkyl substituted 1,3-benzothiazin-4-onesH37Ra and H37RvAn extended or branched alkyl chain enhanced potency. nih.govcurehunter.com

Structure-Activity Relationships in Anti-TB Benzothiazoles

Structure-activity relationship (SAR) studies are crucial for optimizing the anti-tubercular potency of benzothiazole derivatives. nih.govresearchgate.netnih.gov These studies have revealed that the nature and position of substituents on the benzothiazole ring significantly influence their activity.

For N-alkyl substituted 1,3-benzothiazin-4-one derivatives, it was found that an extended or branched alkyl chain can enhance potency. nih.govcurehunter.com Interestingly, the anti-tubercular activities of these derivatives were not affected by the presence of a nitro or trifluoromethyl group at the 6-position. nih.govcurehunter.com However, a trifluoromethyl group was found to be important for maintaining activity in piperazine (B1678402) or piperidine (B6355638) analogs. nih.govcurehunter.com These findings suggest that the volume and lipophilicity of the substituents are important factors for maintaining anti-tubercular activity. nih.govcurehunter.com

In the case of 2-mercaptobenzothiazole derivatives, electron-withdrawing groups at the 6-position were investigated. nih.gov A 6-fluoro group resulted in better activity compared to 6-chloro and 6-bromo groups, suggesting a favorable interaction of the fluorine atom with mycobacterial targets. nih.gov However, other electron-withdrawing groups like trifluoromethyl, trifluoromethoxy, and nitro groups at the same position decreased the activity. nih.gov

Neuropharmacological Applications

Beyond their anti-cancer and anti-tubercular properties, benzothiazole derivatives have shown potential in the field of neuropharmacology. This is largely due to their ability to interact with various targets in the central nervous system.

One of the notable neuropharmacological activities of benzothiazole derivatives is their ability to act as monoamine oxidase (MAO) inhibitors. By inhibiting MAO, these compounds can increase the levels of neurotransmitters like serotonin (B10506) and norepinephrine (B1679862) in the brain, which is a therapeutic strategy for conditions such as depression and anxiety.

Furthermore, research has explored the interaction of benzothiazole derivatives with dopamine (B1211576) receptors. acs.org For instance, 6-chlorobenzo[d]thiazole (B1585302) derivatives have been synthesized and evaluated for their affinity to dopamine D4 receptors. acs.org One such derivative, 6-Chloro-2-(3-(4-(pyridin-2-yl)piperazin-1-yl)propyl)benzo[d]thiazole, showed a significant binding affinity for the D4 receptor. acs.org This line of research suggests the potential of these compounds in the development of treatments for substance use disorders, such as cocaine use disorder. acs.org

Monoamine Oxidase Inhibition

Monoamine oxidases (MAO) are enzymes crucial for the metabolism of neurotransmitter amines and are significant targets in the management of neurodegenerative and neuropsychiatric disorders. researchgate.netconsensus.appresearchgate.net Research has explored benzothiazole derivatives as potential MAO inhibitors. researchgate.netconsensus.app

Recent studies have synthesized and evaluated 2-methylbenzo[d]thiazole derivatives for their in vitro inhibitory effects on human MAO-A and MAO-B. researchgate.netconsensus.appconsensus.app The findings indicate that these derivatives can be potent and selective inhibitors. researchgate.netconsensus.app For instance, one study identified a series of 2-methylbenzo[d]thiazole derivatives as potent and selective inhibitors of human MAO-B, with all tested compounds showing IC50 values below 0.017 µM. researchgate.net In another investigation, novel 6-hydroxybenzothiazol-2-carboxamides were discovered to be highly potent and selective MAO-B inhibitors. nih.gov Variation of the amide substituent led to several potent compounds, with cyclohexylamide 40 showing the highest potency towards MAO-B with an IC50 of 11 nM. nih.gov

The table below summarizes the inhibitory activity of selected 2-methylbenzo[d]thiazole derivatives against MAO-A and MAO-B.

Table 1: In Vitro Monoamine Oxidase (MAO) Inhibition by 2-Methylbenzo[d]thiazole Derivatives

Compound Target IC50 (µM) Selectivity
Derivative 4d MAO-B 0.0046 Selective for MAO-B
Derivative 5e MAO-A 0.132 Potent for MAO-A
Cyclohexylamide 40 MAO-B 0.011 Selective for MAO-B

| Phenethylamide 30 | MAO-B | 0.041 | Multipotent Inhibitor |

Data sourced from multiple studies. researchgate.netnih.gov

These findings suggest that the 2-methylbenzo[d]thiazole scaffold is a promising starting point for developing MAO inhibitors for potential use in treating neuropsychiatric and neurodegenerative conditions. researchgate.netconsensus.app

Neurodegenerative Disorder Research, including Alzheimer's Disease

The multifactorial nature of neurodegenerative diseases like Alzheimer's disease (AD) has spurred research into multitarget-directed ligands (MTDLs). nih.gov Benzothiazole derivatives have emerged as a "privileged scaffold" in this area. nih.govnih.gov Riluzole, a benzothiazole derivative, is already used for amyotrophic lateral sclerosis and has been investigated in clinical trials for AD due to its neuroprotective effects. nih.gov

Research has focused on developing benzothiazole-based compounds that can interact with multiple biological targets relevant to AD, such as cholinesterases (AChE and BuChE) and MAO-B. nih.gov A study on new benzothiazole-based derivatives identified a compound, 3s, as a promising MTDL. nih.gov This compound exhibited significant affinity for the histamine (B1213489) H3 receptor and also demonstrated inhibitory activity against AChE, BuChE, and MAO-B. nih.gov Another study highlighted that benzo-thiazol derivatives complexed with metals could inhibit Aβ self-aggregation and reduce intracellular reactive oxygen species, making them potential anti-Alzheimer's agents. nih.gov

The table below details the multi-target activity of a promising benzothiazole derivative.

Table 2: Multi-Target Activity of Benzothiazole Derivative 3s in Alzheimer's Disease Research

Target Enzyme Inhibition (IC50 or Ki)
Histamine H3 Receptor (H3R) Ki = 0.036 µM
Acetylcholinesterase (AChE) IC50 = 6.7 µM
Butyrylcholinesterase (BuChE) IC50 = 2.35 µM

| Monoamine Oxidase B (MAO-B) | IC50 = 1.6 µM |

Data from a study on multitarget-directed ligands for AD. nih.gov

These findings underscore the potential of the benzothiazole scaffold in the development of new therapeutic agents for Alzheimer's disease. nih.govnih.gov

Anticonvulsant Activities

Benzothiazole derivatives have been investigated for their potential efficacy against epilepsy. nih.gov The heterocyclic structure of benzothiazole, with its electronegative atoms, makes it suitable for creating conjugates with potential therapeutic value. nih.gov

Studies have involved the synthesis and screening of 6-chlorobenzothiazolyl-2-thiosemicarbazones for anticonvulsant properties. nih.gov Many of these compounds showed activity in both the maximal electroshock seizure (MES) and subcutaneous pentylenetetrazole (scPTZ) screens. nih.gov In one study, eight compounds provided good protection in the rat p.o. MES test at a dose of 30 mg/kg. nih.gov Compound 1 from this series, 4-(6-chlorobenzothiazol-2-yl)-1-(3-isatinimino)thiosemicarbazone, was identified as particularly promising. nih.gov The anticonvulsant activity of some thiazole (B1198619) derivatives has been linked to the blockade of sodium channels and effects on the GABAergic system. mdpi.com

The table below presents the anticonvulsant activity of a lead compound from the 6-chlorobenzothiazolyl-2-thiosemicarbazone series.

Table 3: Anticonvulsant Activity of Compound 1 [4-(6-chlorobenzothiazol-2-yl)-1-(3-isatinimino)thiosemicarbazone]

Test Animal Administration Route ED50 (mg/kg)
Mice Intraperitoneal (i.p.) 17.86

| Rat | Oral (p.o.) | 6.07 |

Data from a study evaluating 6-chlorobenzothiazolyl-2-thiosemicarbazones. nih.gov

Other Pharmacological Activities

Beyond the central nervous system, derivatives of the benzothiazole scaffold have been explored for a range of other therapeutic applications. nih.gov

Anti-inflammatory and Analgesic Properties

Benzothiazole derivatives have shown promise as anti-inflammatory and analgesic agents. nih.govnih.gov The mechanism of action for some of these compounds involves the inhibition of cyclooxygenase (COX) enzymes, which are key to the synthesis of prostaglandins (B1171923) involved in inflammation and pain. frontiersin.org

Research has demonstrated that some benzothiazole derivatives possess anti-inflammatory activities comparable to established drugs like diclofenac. nih.gov In one study, newly synthesized thiazole/oxazole substituted benzothiazole derivatives were tested for their anti-inflammatory and analgesic actions in albino rats. nih.gov One compound, in particular, was found to be more active than the reference drug at a dose of 50 mg/kg p.o. nih.gov Another study on 4-(4-chlorothiophen-2-yl)thiazol-2-amine derivatives found that compound 5e exhibited significant anti-inflammatory activity, with a 64.59% inhibition of carrageenan-induced paw edema at 5 hours. frontiersin.org

Table 4: Anti-inflammatory Activity of Selected Thiazole Derivatives

Compound Dose (mg/kg) Time (hours) % Inhibition of Paw Edema
Compound 5e 20 1 55.29% ± 1.04%
Compound 5e 20 5 64.59% ± 1.49%

| Aspirin (Standard) | 50 | 5 | 59.60% ± 1.52% |

Data from a study on carrageenan-induced paw edema. frontiersin.org

Anti-malarial Activity

The benzothiazole scaffold is considered a promising structure for the development of new treatments for malaria. nih.gov A systematic review of the literature identified 232 substances with potent antiplasmodial activity against various strains of the malaria parasite. nih.gov

Research into benzothiazole hydrazones has identified compounds with in vitro activity against the malaria parasite, as well as in vivo efficacy in murine models. researchgate.net One such compound, 5f, was found to be an active iron chelator and also interacted with free heme, inhibiting its polymerization by the parasite lysate. researchgate.net This compound demonstrated activity against a chloroquine/pyrimethamine-resistant strain of Plasmodium falciparum (K1) and significantly suppressed parasite growth in a murine model with a multi-drug-resistant strain of Plasmodium yoelii. researchgate.net

Table 5: Anti-malarial Profile of Benzothiazole Hydrazone Compound 5f

Activity Target/Model Observation
Iron Chelation In vitro Concentration-dependent
Heme Interaction In vitro K D = 1.17 ± 0.8 µM
Heme Polymerization In vitro Inhibited polymerization by parasite lysate
Antiplasmodial Activity In vitro (P. falciparum K1 strain) Exhibited activity against resistant strain

| In vivo Efficacy | Murine model (P. yoelii) | Significantly suppressed parasite growth |

Data from a study on the anti-malarial activity of benzothiazole hydrazones. researchgate.net

Anti-HIV Activity

Benzothiazole derivatives have been investigated for their potential as antiviral agents, particularly against the Human Immunodeficiency Virus (HIV). nih.gov These compounds have been explored as non-nucleoside reverse transcriptase inhibitors (NNRIs). mdpi.com

A series of benzothiazole-containing dioxothiazolines linked through an acetamide (B32628) linkage were reported to have anti-HIV activity. nih.gov One 6-chlorobenzothiazole derivative showed a promising effect with an EC50 of less than 7 μg/ml. nih.gov In another study, novel benzo[d]isothiazole hydrazones were tested for their anti-HIV properties against wild-type HIV-1 and mutant strains. nih.govresearchgate.net The results indicated that the benzo[d]isothiazol-3(2H)-one moiety is a crucial structural feature for antiretroviral activity. nih.gov

Table 6: Anti-HIV Activity of a 6-Chlorobenzothiazole Derivative

Compound Virus Strain Activity (EC50)

| 6-chlorobenzothiazole derivative (42) | Wild type HIV-1 | < 7 μg/ml |

Data from a review on benzothiazoles as antiviral agents. nih.gov

Computational and Theoretical Studies of 6 Chloro 2 Methylbenzo D Thiazole

Quantum Chemical Calculations

Quantum chemical calculations offer a microscopic perspective on the electronic structure and reactivity of 6-Chloro-2-methylbenzo[d]thiazole. These computational methods are crucial for understanding the intrinsic properties of the molecule, which are fundamental to its chemical behavior.

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems, such as molecules. For benzothiazole (B30560) derivatives, DFT calculations, often using the B3LYP functional with a 6-31G(d,p) basis set, are employed to determine optimized geometries and electronic properties. mdpi.com These calculations are fundamental for understanding the molecule's stability and reactivity.

The introduction of substituents like the chloro and methyl groups on the benzothiazole ring significantly influences its electronic properties. The chlorine atom at the 6-position acts as an electron-withdrawing group, which can enhance the compound's stability. researchgate.net Conversely, the methyl group at the 2-position is an electron-donating group. The interplay of these substituents modulates the electron density distribution across the benzothiazole scaffold.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies of these orbitals and the HOMO-LUMO energy gap are critical in determining a molecule's kinetic stability and chemical reactivity. nih.gov

Electrostatic Potential Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and for predicting its reactive sites. The MEP map illustrates the regions of a molecule that are electron-rich (nucleophilic) and electron-poor (electrophilic). In MEP maps, red typically indicates regions of negative electrostatic potential (electron-rich), while blue indicates regions of positive electrostatic potential (electron-poor). nih.govbiointerfaceresearch.com

Molecular Docking and Dynamics Simulations

Molecular docking and dynamics simulations are powerful computational techniques used to predict and analyze the interaction of a small molecule (ligand) with a biological macromolecule, typically a protein. These methods are crucial in drug discovery and design.

Ligand-Protein Interaction Analysis

Molecular docking studies on benzothiazole derivatives have been performed to understand their binding modes within the active sites of various protein targets. mdpi.com These studies reveal the specific interactions, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking, that stabilize the ligand-protein complex. For instance, docking studies of benzothiazole derivatives with targets like protein kinases have shown that the benzothiazole scaffold can fit into the ATP-binding pocket, with substituents forming key interactions with specific amino acid residues. mdpi.com

While specific docking studies for this compound are not detailed in the provided search results, the general binding patterns of related compounds can provide insights. The chlorine atom at the 6-position can participate in halogen bonding or hydrophobic interactions, while the methyl group can occupy a hydrophobic pocket within the active site. The nitrogen atom of the thiazole (B1198619) ring can act as a hydrogen bond acceptor.

Prediction of Binding Affinities and Modes

Molecular docking programs predict the binding affinity of a ligand to a protein, often expressed as a docking score or binding energy. These scores provide a relative estimate of the strength of the interaction. For benzothiazole derivatives, docking studies have been used to rank compounds based on their predicted binding affinities and to guide the synthesis of more potent inhibitors. mdpi.com

ADMET Prediction and Pharmacokinetic Modeling

The journey of a drug from administration to its target site and subsequent elimination from the body is a complex process governed by its pharmacokinetic properties. These properties, encompassing absorption, distribution, metabolism, excretion, and toxicity (ADMET), are pivotal in determining the efficacy and safety of a potential drug candidate. In silico ADMET prediction models have become indispensable tools in early-stage drug discovery, offering a rapid and cost-effective means to screen compounds and prioritize those with favorable pharmacokinetic profiles.

Computational tools, such as the SwissADME web server, provide a comprehensive suite of predictive models to evaluate the ADMET properties of a molecule. For this compound, these predictions offer a foundational understanding of its likely behavior in a biological system.

Absorption: The absorption of a drug is a prerequisite for its systemic action. Key parameters influencing absorption include its solubility and permeability across biological membranes. The predicted high gastrointestinal (GI) absorption for this compound suggests that it is likely to be well-absorbed from the digestive tract. This is a favorable characteristic for an orally administered drug.

Distribution: Following absorption, a drug is distributed throughout the body via the circulatory system. A crucial aspect of distribution is the ability of a drug to cross the blood-brain barrier (BBB). The prediction that this compound can cross the BBB indicates its potential to act on targets within the central nervous system. The volume of distribution (log Vd) is a measure of the extent to which a drug distributes into tissues rather than remaining in the plasma.

Metabolism: The biotransformation of drugs, primarily by cytochrome P450 (CYP) enzymes in the liver, is a critical determinant of their duration of action and potential for drug-drug interactions. The in silico analysis predicts that this compound may be an inhibitor of several key CYP isozymes, including CYP1A2, CYP2C19, CYP2C9, CYP2D6, and CYP3A4. Inhibition of these enzymes can lead to altered metabolism of co-administered drugs, a factor that requires careful consideration in further development.

Toxicity: Early assessment of potential toxicity is crucial to avoid late-stage failures in drug development. The predictions for this compound did not indicate any alerts for PAINS (Pan-Assay Interference Compounds), which are known to cause non-specific interactions in high-throughput screening assays.

A summary of the predicted ADMET properties is presented in the table below.

ADMET Property Predicted Value/Classification
Absorption
Gastrointestinal (GI) absorptionHigh
Distribution
Blood-Brain Barrier (BBB) PermeantYes
Metabolism
CYP1A2 inhibitorYes
CYP2C19 inhibitorYes
CYP2C9 inhibitorYes
CYP2D6 inhibitorYes
CYP3A4 inhibitorYes
Toxicity
PAINS alert0 alerts

The concept of "drug-likeness" is a qualitative assessment of a compound's potential to be an orally active drug. This evaluation is often based on established rules and filters that consider various physicochemical properties.

Drug-likeness Rules: Several rules have been developed to guide the selection of compounds with favorable oral bioavailability. Lipinski's Rule of Five is a widely used guideline which states that orally active drugs should generally have a molecular weight of ≤500 daltons, a logP of ≤5, ≤5 hydrogen bond donors, and ≤10 hydrogen bond acceptors. drugbank.com this compound adheres to all the criteria of Lipinski's Rule of Five, suggesting good oral bioavailability. Other rules, such as the Ghose, Veber, Egan, and Muegge rules, provide additional filters for drug-likeness, all of which are met by this compound.

Bioavailability Score: The bioavailability score is a composite metric that integrates various physicochemical properties to predict the likelihood of a compound having good oral bioavailability. A bioavailability score of 0.55 for this compound further supports its potential as an orally administered therapeutic agent.

The table below summarizes the drug-likeness and bioavailability predictions for this compound.

Drug-likeness Parameter Predicted Value/Status
Lipinski's Rule of Five No violations
Ghose Filter No violations
Veber Filter No violations
Egan Filter No violations
Muegge Filter No violations
Bioavailability Score 0.55

Advanced Applications and Future Directions in 6 Chloro 2 Methylbenzo D Thiazole Research

Development of Novel Therapeutic Agents

The benzothiazole (B30560) scaffold, a key feature of 6-Chloro-2-methylbenzo[d]thiazole, is recognized for its structural versatility and wide range of pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory activities. mdpi.comdoaj.org Derivatives of 6-chlorobenzothiazole, in particular, have been synthesized and evaluated for their potential as therapeutic agents, demonstrating promising results in preclinical studies.

Researchers have successfully synthesized novel derivatives such as N-(6-chlorobenzo[d]thiazol-2-yl) hydrazine (B178648) carboxamides, which have shown significant antimicrobial properties. nih.govsci-hub.st These compounds have been tested against a panel of bacteria and fungi, revealing moderate to good inhibitory effects. nih.govsci-hub.st For instance, triazolo-thiadiazole derivatives of 6-chlorobenzothiazole were found to be particularly active against various pathogenic bacterial and fungal strains. nih.gov Similarly, other studies have focused on 2-amino-6-chlorobenzothiazole derivatives, which also exhibit moderate to good antimicrobial activity against both gram-positive and gram-negative bacteria, as well as some fungi. saspublishers.com

In the realm of oncology, specific derivatives of 6-chlorobenzothiazole have been investigated for their anticancer and anti-inflammatory properties. nih.gov One such compound, 6-chloro-N-(4-nitrobenzyl) benzo[d]thiazol-2-amine (referred to as compound B7), has demonstrated a significant ability to inhibit the proliferation of various cancer cell lines, including human epidermoid carcinoma (A431) and human non-small cell lung cancer cells (A549). nih.gov Furthermore, this compound was shown to induce apoptosis and cause cell cycle arrest in these cancer cells. nih.gov Its anti-inflammatory effects were evidenced by its ability to significantly reduce the expression of inflammatory factors such as IL-6 and TNF-α. nih.gov The identification of 2-(4-aminophenyl) benzothiazoles as potent and selective antitumor agents has spurred considerable interest in this class of compounds. asianpubs.org

Table 1: Anticancer Activity of Compound B7 (6-chloro-N-(4-nitrobenzyl) benzo[d]thiazol-2-amine)
Cell LineCancer TypeIC₅₀ (µM)Reference
A431Human Epidermoid Carcinoma1.56 ± 0.09 nih.gov
A549Human Non-small Cell Lung Cancer3.58 ± 0.41 nih.gov
H1299Human Non-small Cell Lung Cancer>10 nih.gov
Table 2: Antimicrobial Activity of N-(6-chlorobenzo[d]thiazol-2-yl) Hydrazine Carboxamide Derivatives
Derivative TypeOrganismActivity Level (MIC, µg/mL)Reference
Triazolo-thiadiazoleS. aureus, E. coli, P. aeruginosa, K. pneumoniaeGood to Moderate (12.5-25) sci-hub.st
1,3,4-oxadiazole (B1194373)S. aureus, E. coli, P. aeruginosa, K. pneumoniaeModerate (12.5-50) sci-hub.st
Triazolo-thiadiazoleC. albicans, A. niger, A. flavusGood (12.5-25) sci-hub.st
1,3,4-oxadiazoleC. albicans, A. niger, A. flavusModerate (25-50) sci-hub.st

Applications in Materials Science

The benzothiazole core structure is a significant component in the design of advanced materials for organic electronics. nih.gov Its electron-withdrawing nature and good photochemical stability make it a valuable building block for organic semiconductors, which are utilized in devices like organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic photovoltaics (OPVs). research-nexus.netpolyu.edu.hk

Derivatives of benzothiazole and the related benzothiadiazole have been synthesized and characterized as organic semiconductors. polyu.edu.hknih.gov These materials often form donor-acceptor (D-A) polymers that exhibit promising performance in electronic devices. rsc.org The electronic and optical properties of these materials, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, can be fine-tuned by modifying the chemical structure. nih.govresearch-nexus.net

While specific research on this compound in materials science is not extensively documented, its core structure is highly relevant. The introduction of a chlorine atom (an electron-withdrawing group) and a methyl group (an electron-donating group) at specific positions on the benzothiazole ring would be expected to modulate its electronic properties. This tunability is crucial for developing new materials with tailored characteristics for high-performance organic electronic applications, including more efficient OLEDs and stable organic semiconductors for transistors. nih.govresearch-nexus.net

Role in Agrochemical Development

The benzothiazole scaffold is an important structural motif in the discovery of new agrochemicals due to its broad spectrum of biological activities, including fungicidal, antibacterial, herbicidal, and insecticidal properties. mdpi.comnih.govresearchgate.net The compound this compound itself is noted as a potential building block for synthesizing new pharmaceuticals and agrochemicals, owing in part to its inherent antimicrobial and antifungal activities. cymitquimica.com

Research into benzothiazole derivatives has led to the development of potent antifungal agents. For example, benzothiazole-appended bis-triazole derivatives have demonstrated excellent activity against the plant pathogen Rhizoctonia solani. nih.govrsc.org In comparative studies, certain synthesized compounds exhibited superior inhibitory effects compared to the commercial fungicide hexaconazole. rsc.org This highlights the potential of using the benzothiazole framework to design next-generation fungicides to protect crops from debilitating diseases. nih.govrsc.org The structural and activity relationship (SAR) studies help in optimizing these molecules to enhance their potency and minimize potential side effects, contributing to the development of more effective and safer agrochemicals. rsc.org

Table 3: Antifungal Activity of Benzothiazole-Appended Bis-Triazole Derivatives Against Rhizoctonia solani
CompoundED₅₀ (µM)Reference
Compound 5b2.33 rsc.org
Compound 5f0.96 rsc.org
Compound 7f1.48 rsc.org
Hexaconazole (Standard)2.44 rsc.org

Bioimaging and Fluorescent Probe Development

The benzothiazole heterocycle is a key component in the design of fluorescent probes for bioimaging and analyte detection. researchgate.net These probes are valuable tools for visualizing and quantifying specific metal ions, anions, small molecules, and biological macromolecules within living cells. researchgate.netnih.gov The fluorescence properties of these molecules arise from mechanisms such as photoinduced electron transfer (PET), excited-state intramolecular proton transfer (ESIPT), and aggregation-induced emission (AIE). researchgate.netmdpi.com

Scientists have developed benzothiazole-based probes for a variety of specific targets. Examples include probes for detecting metal ions like mercury (Hg²⁺) and copper (Cu²⁺), monitoring pH changes in vitro and in vivo, and imaging hydrogen peroxide (H₂O₂) in living cells. nih.govmdpi.comnih.gov Furthermore, benzothiazole derivatives have been engineered for functional mitochondrial imaging, which is crucial for studying the pathogenesis of various diseases. acs.org

The photophysical properties of these probes are highly dependent on the substituents attached to the benzothiazole core. While this compound has not been explicitly reported as a fluorescent probe, its structure is fundamentally suited for such applications. The chloro and methyl groups would influence the electron distribution and energy levels of the molecule, thereby altering its absorption and emission spectra. This provides an opportunity to design and synthesize novel probes based on the this compound scaffold for specific bioimaging applications.

Challenges and Opportunities in Benzothiazole-Based Drug Discovery

Benzothiazole is considered a "privileged scaffold" in medicinal chemistry, serving as a fundamental building block for developing derivatives with high therapeutic activity. tandfonline.comnih.gov The wide range of pharmacological activities associated with this scaffold presents immense opportunities for future drug development. mdpi.comjchemrev.com

Opportunities: The structural simplicity and synthetic accessibility of the benzothiazole core make it an attractive starting point for medicinal chemists. mdpi.com The ability to easily modify the scaffold at various positions allows for the fine-tuning of pharmacological activity, selectivity, and pharmacokinetic properties. tandfonline.com There is significant potential in developing novel benzothiazole derivatives targeting a wide array of diseases, including cancer, neurodegenerative disorders, and metabolic diseases. mdpi.comtandfonline.com The creation of hybrid molecules, combining the benzothiazole moiety with other bioactive pharmacophores, is a promising strategy for discovering agents with enhanced potency and novel mechanisms of action. nih.gov

Challenges: Despite the promise, several challenges remain in benzothiazole-based drug discovery. A primary concern for antimicrobial agents is the development of drug resistance, which necessitates the continuous search for new compounds that can overcome existing resistance mechanisms. nih.gov For anticancer agents and other therapeutics, achieving high target selectivity is crucial to minimize off-target effects and improve the safety profile of the drug candidates. tandfonline.com Furthermore, many promising compounds identified in vitro face challenges related to poor solubility, bioavailability, and metabolic instability, which can hinder their progression into clinical trials. Overcoming these pharmacokinetic hurdles is a key focus of current research. doaj.org A thorough investigation is often required to move promising compounds from the lab to the market, ensuring both efficacy and safety. tandfonline.com

Q & A

Q. What are the common synthetic routes for 6-Chloro-2-methylbenzo[d]thiazole, and how are reaction conditions optimized?

  • Methodological Answer : Synthetic routes often involve cyclization reactions or functional group substitutions. For example:
  • Hydrazonoyl halide alkylation : Reacting hydrazonoyl halides with alkyl carbothioates under reflux conditions in aprotic solvents (e.g., acetonitrile) yields thiazole derivatives. Reaction time and temperature (e.g., 80–100°C for 6–12 hours) are critical for optimizing yield .
  • Hydrazine substitution : Refluxing 6-methylbenzo[d]thiazol-2-amine with hydrazine hydrate in ethylene glycol (10 hours, 150°C) produces hydrazinyl intermediates, which are further functionalized via nucleophilic substitution or condensation .
  • Catalyzed synthesis : Zinc(II) catalysts can enhance the efficiency of forming 2-aminobenzothiazole derivatives via C–S bond formation, with yields improved by controlling catalyst loading (5–10 mol%) and solvent polarity .

Q. How is the molecular structure of this compound characterized experimentally?

  • Methodological Answer : Structural characterization typically employs:
  • X-ray crystallography : Resolves bond lengths and angles (e.g., C–Cl bond at ~1.73 Å and thiazole ring planarity) .
  • Spectroscopy :
  • UV-Vis : Peaks at ~290 nm (π→π* transitions) and ~340 nm (n→π* transitions) correlate with conjugation in the thiazole and benzene rings .
  • NMR : Distinct signals for aromatic protons (δ 7.0–7.5 ppm), methyl groups (δ 2.5 ppm), and NH/Cl substituents confirm regiochemistry .

Q. What biological activities are reported for this compound derivatives?

  • Methodological Answer : Biological screening often involves:
  • Antimicrobial assays : MIC (Minimum Inhibitory Concentration) testing against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans) using broth dilution methods .
  • Anti-inflammatory testing : Inhibition of COX-2 enzyme activity (IC₅₀ values measured via ELISA) or carrageenan-induced rat paw edema models .
  • Anticancer profiling : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ values compared to reference drugs like cisplatin .

Advanced Research Questions

Q. How do computational methods elucidate the electronic properties of this compound?

  • Methodological Answer :
  • DFT calculations : B3LYP/6-31+G(d) basis sets predict HOMO-LUMO gaps (e.g., ~4.2 eV), indicating charge-transfer potential. HOMO localization on the thiazole ring and LUMO on the chloro-substituted benzene guide reactivity in electrophilic substitutions .
  • Molecular docking : Simulations with target proteins (e.g., c-MYC G-quadruplex DNA) reveal binding affinities driven by π-π stacking (thiazole ring) and hydrogen bonding (Cl substituent) .

Q. How can structural modifications enhance the biological efficacy of this compound derivatives?

  • Methodological Answer :
  • Functional group tuning :
  • Electron-withdrawing groups (e.g., –NO₂ at position 4) improve antimicrobial activity by increasing membrane permeability .
  • Hydrophobic substituents (e.g., aryl groups) enhance antitumor activity via improved lipid bilayer penetration .
  • Hybrid scaffolds : Coupling with imidazo[2,1-b]thiazole (via Friedel-Crafts acylation) increases antiparasitic activity (e.g., IC₅₀ < 1 µM against Leishmania) .

Q. What catalytic strategies improve the synthesis of this compound derivatives?

  • Methodological Answer :
  • Green chemistry approaches : Solvent-free Friedel-Crafts reactions using Eaton’s reagent (P₂O₅·MsOH) reduce waste and improve atom economy (>85% yield) .
  • Transition-metal catalysis : Palladium-catalyzed C–H activation enables regioselective chlorination at position 6, avoiding hazardous chlorinating agents .

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Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.